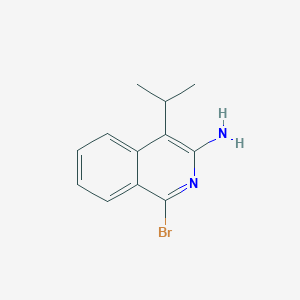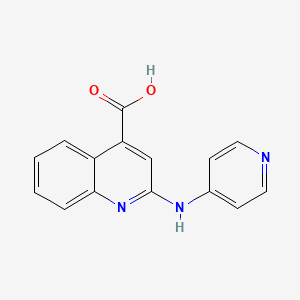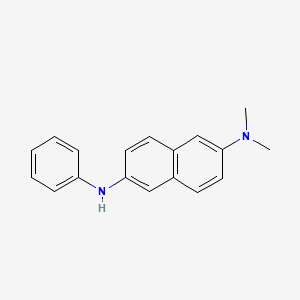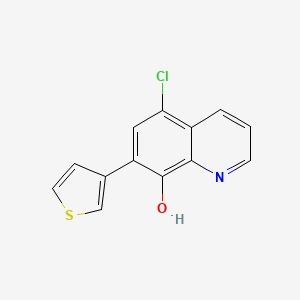
5-Chloro-7-(thiophen-3-yl)quinolin-8-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-7-(thiophen-3-yl)quinolin-8-ol is a chemical compound with the molecular formula C13H8ClNOS. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound features a quinoline core substituted with a chlorine atom at the 5-position, a thiophene ring at the 7-position, and a hydroxyl group at the 8-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-(thiophen-3-yl)quinolin-8-ol typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of Substituents: The chlorine atom can be introduced at the 5-position through electrophilic substitution reactions using chlorinating agents like thionyl chloride or phosphorus pentachloride. The thiophene ring can be attached at the 7-position through cross-coupling reactions, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a suitable palladium catalyst.
Hydroxylation: The hydroxyl group at the 8-position can be introduced through selective hydroxylation reactions using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing the same synthetic routes mentioned above but optimized for efficiency, yield, and cost-effectiveness. The choice of solvents, catalysts, and reaction conditions would be tailored to ensure scalability and environmental compliance.
化学反应分析
Types of Reactions
5-Chloro-7-(thiophen-3-yl)quinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 8-position can be oxidized to a ketone or quinone derivative using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form dihydroquinoline derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, palladium catalysts for cross-coupling reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Amino or thiol-substituted quinoline derivatives.
科学研究应用
5-Chloro-7-(thiophen-3-yl)quinolin-8-ol has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets and inhibit the growth of pathogens.
Coordination Chemistry: The compound can form complexes with metal ions, which are investigated for their catalytic and biological properties.
Material Science: It is explored for its potential use in organic electronics and as a building block for functional materials due to its unique electronic properties.
作用机制
The mechanism of action of 5-Chloro-7-(thiophen-3-yl)quinolin-8-ol involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound can inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis or disrupting their metabolic pathways.
Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific signaling pathways and enzymes involved in cell proliferation and survival.
相似化合物的比较
Similar Compounds
5-Chloro-7-iodoquinolin-8-ol: This compound has similar structural features but with an iodine atom at the 7-position instead of a thiophene ring.
5,7-Dichloro-8-quinolinol: This compound has chlorine atoms at both the 5- and 7-positions and a hydroxyl group at the 8-position.
Uniqueness
5-Chloro-7-(thiophen-3-yl)quinolin-8-ol is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This structural feature may enhance its biological activity and make it a valuable scaffold for drug discovery and development.
属性
CAS 编号 |
648896-49-5 |
|---|---|
分子式 |
C13H8ClNOS |
分子量 |
261.73 g/mol |
IUPAC 名称 |
5-chloro-7-thiophen-3-ylquinolin-8-ol |
InChI |
InChI=1S/C13H8ClNOS/c14-11-6-10(8-3-5-17-7-8)13(16)12-9(11)2-1-4-15-12/h1-7,16H |
InChI 键 |
WONGLKMRCKTYJK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C(C(=C2N=C1)O)C3=CSC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


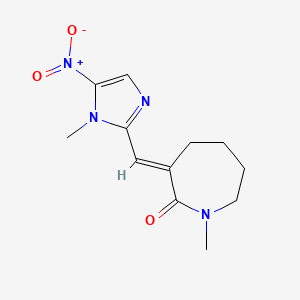

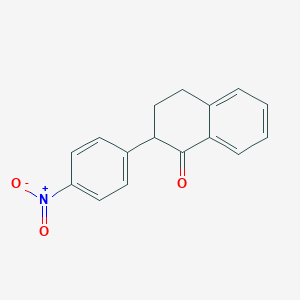
![4-Chloro-6-(p-tolyl)thieno[2,3-d]pyrimidine](/img/structure/B15065523.png)
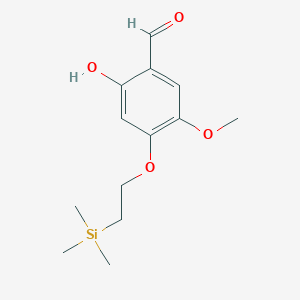
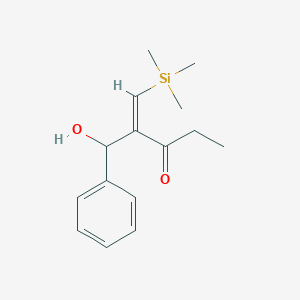
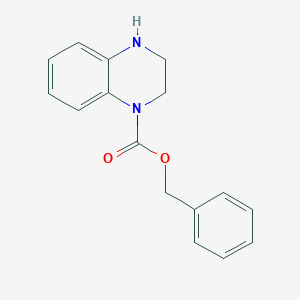
![2-bromo-3-methyl-6,7-dihydrothiazolo[3,2-a][1,3]diazepin-8(5H)-one](/img/structure/B15065553.png)
![4-Phenyl-2h-benzo[h]chromene](/img/structure/B15065557.png)
![(3-Methyl-1,4-dioxaspiro[4.4]nonan-3-yl) benzoate](/img/structure/B15065568.png)
![7-Acetyl-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B15065569.png)
